
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C9H12FN3O . It is a versatile material used in scientific research, particularly in the field of drug discovery and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves reacting 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine in the presence of a suitable solvent and base to form an intermediate. This intermediate is then treated with hydrochloric acid to form the final product.Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a fluoropyrimidine ring. The InChI code for this compound is 1S/C9H10FN3O/c10-7-5-11-9 (12-6-7)13-3-1-8 (14)2-4-13/h5-6H,1-4H2 .Aplicaciones Científicas De Investigación
Synthesis and Application in Kinase Inhibition
1-(5-Fluoropyrimidin-2-yl)piperidin-4-ol has been utilized in the synthesis of potent kinase inhibitors. Specifically, its derivative, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, serves as a key intermediate in creating new classes of deoxycytidine kinase (dCK) inhibitors, offering potential in cancer therapeutics (Zhang et al., 2009).
Quantum Chemical and Molecular Dynamics in Corrosion Inhibition
This compound's derivatives have been studied for their roles in corrosion inhibition. Through quantum chemical calculations and molecular dynamics simulations, these derivatives demonstrate significant potential in protecting iron surfaces from corrosion (Kaya et al., 2016).
Investigation in Piperidinolysis of Fluoropyrimidines
Research on the piperidinolysis of simple fluoropyrimidines has provided insights into their reactivity and potential applications in various chemical reactions. These studies have implications for understanding the chemical behavior of related compounds (Brown & Waring, 1974).
Applications in Psychiatric and Neurological Drug Development
Derivatives of this compound have been explored for their use in creating ligands for receptors like 5-HT1D, which are pertinent in the development of treatments for psychiatric and neurological conditions (van Niel et al., 1999).
Development of Antimicrobial Agents
A notable area of research is the development of antimicrobial agents. Spiro-piperidin-4-ones, synthesized using this compound derivatives, have shown promising activity against Mycobacterium tuberculosis, indicating potential as antimycobacterial agents (Kumar et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSSRPFRLMFAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


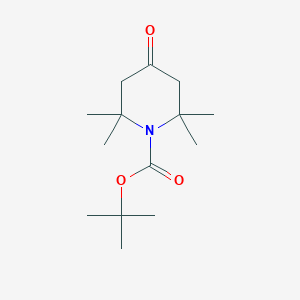

![N'-[(2-chloro-6-fluorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2527102.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2527104.png)
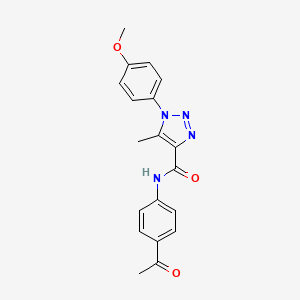

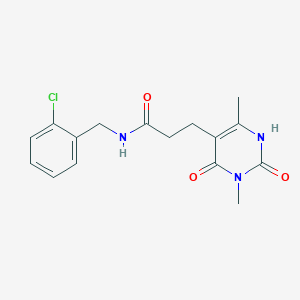
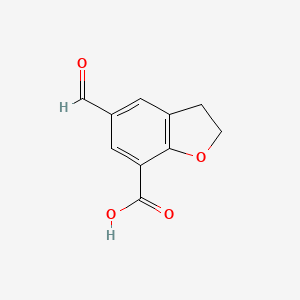
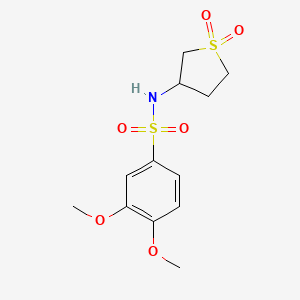

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)